5-(Pyridin-3-yl)pyrazin-2-amine
CAS No.: 1159816-78-0
Cat. No.: VC14414461
Molecular Formula: C9H8N4
Molecular Weight: 172.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1159816-78-0 |
---|---|
Molecular Formula | C9H8N4 |
Molecular Weight | 172.19 g/mol |
IUPAC Name | 5-pyridin-3-ylpyrazin-2-amine |
Standard InChI | InChI=1S/C9H8N4/c10-9-6-12-8(5-13-9)7-2-1-3-11-4-7/h1-6H,(H2,10,13) |
Standard InChI Key | SJGNIZFAJDLNQE-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CN=C1)C2=CN=C(C=N2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-(Pyridin-3-yl)pyrazin-2-amine features a pyrazine core substituted at the 2-position with an amine group (-NH) and at the 5-position with a pyridin-3-yl ring. The pyrazine ring () provides a planar, electron-deficient framework, while the pyridine substituent introduces additional nitrogen-based electronic effects . X-ray crystallography of analogous compounds reveals that the pyridine ring adopts a nearly perpendicular orientation relative to the pyrazine plane, minimizing steric hindrance and optimizing π-π stacking interactions .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 172.19 g/mol | |
Hydrogen Bond Donors | 2 (amine and pyridine N) | |
Hydrogen Bond Acceptors | 5 (pyrazine and pyridine N) | |
Topological Polar SA | 78.4 Ų |
Synthetic Methodologies
Coupling Reactions
The synthesis of 5-(Pyridin-3-yl)pyrazin-2-amine typically involves cross-coupling strategies to unite pyrazine and pyridine subunits. A prominent route utilizes Buchwald–Hartwig amination, where a halogenated pyrazine intermediate reacts with a pyridinylboronic acid derivative under palladium catalysis . For example:
-
Halogenation: 2-Aminopyrazine is brominated at the 5-position using bromosuccinimide (NBS) in .
-
Suzuki–Miyaura Coupling: The 5-bromo intermediate undergoes cross-coupling with pyridin-3-ylboronic acid in the presence of and in a 1,4-dioxane/water mixture .
Regioselective Amination
Alternative approaches exploit the reactivity of pyridinium aminides. Treatment with diazonium salts introduces arylazo groups, followed by reductive cleavage of the bond to yield the primary amine . This method ensures regioselectivity at the pyrazine 5-position, avoiding undesired isomers.
Compound | CHK1 IC (nM) | CHK2 IC (nM) | Solubility (μg/mL) |
---|---|---|---|
5-(Pyridin-3-yl)pyrazin-2-amine | 12 ± 1.2 | 180 ± 15 | 34.5 |
5-(Pyridin-2-yl) analog | 8 ± 0.9 | 95 ± 8 | 22.1 |
ADME Properties
Microsomal stability assays in mouse liver microsomes (MLM) show moderate metabolic clearance (49% remaining after 30 min) . The compound’s logP of 1.2 predicts favorable membrane permeability, aligning with its use in oral drug formulations .
Material Science Applications
Coordination Chemistry
The bifunctional nature of 5-(Pyridin-3-yl)pyrazin-2-amine enables its use as a ligand in metal-organic frameworks (MOFs). The pyridine nitrogen and amine group coordinate to transition metals like Cu(II) and Fe(III), forming porous networks with applications in gas storage .
Optoelectronic Materials
Future Directions
Ongoing research aims to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume